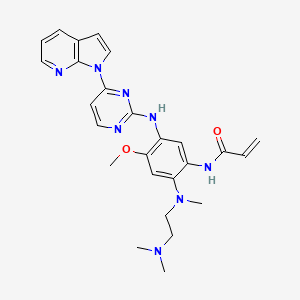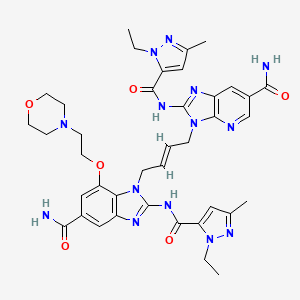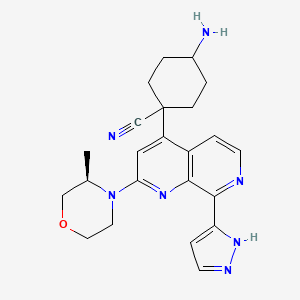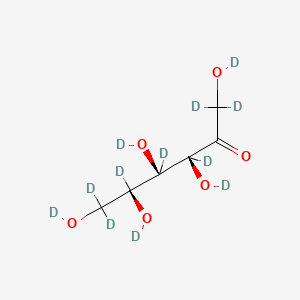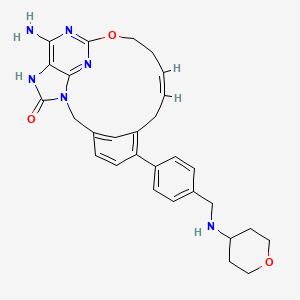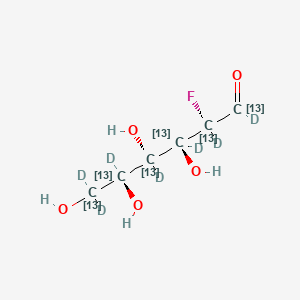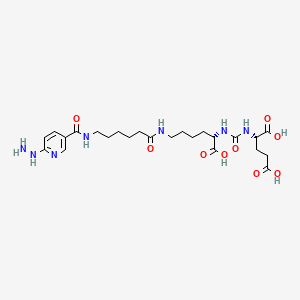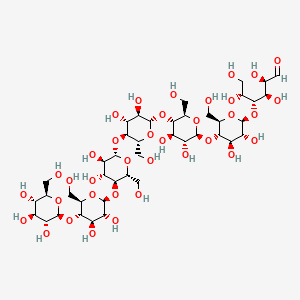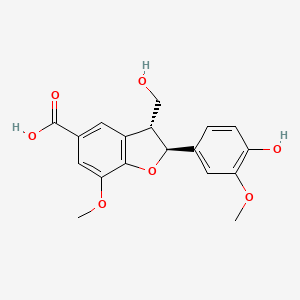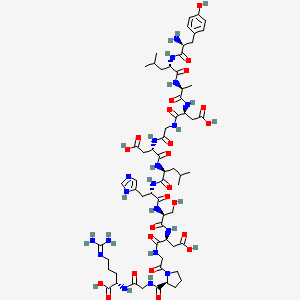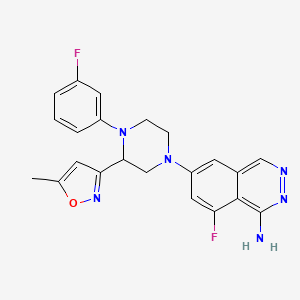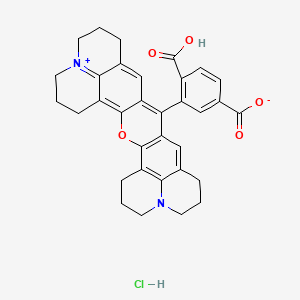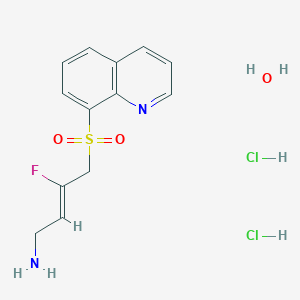
LOX-IN-3 (dihydrochloride monohydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LOX-IN-3 (dihydrochloride monohydrate) is a lysyl oxidase inhibitor with oral activity. Lysyl oxidase is an enzyme that plays a crucial role in the crosslinking of collagen and elastin, which are essential for the structural integrity of connective tissues. LOX-IN-3 (dihydrochloride monohydrate) is used primarily in research related to fibrosis, cancer, and angiogenesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of LOX-IN-3 (dihydrochloride monohydrate) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and often not disclosed in public literature. the compound is typically synthesized in a laboratory setting using standard organic synthesis techniques .
Industrial Production Methods
Industrial production methods for LOX-IN-3 (dihydrochloride monohydrate) are not widely documented. The compound is primarily produced for research purposes, and large-scale industrial production methods may vary depending on the manufacturer. The production process involves stringent quality control measures to ensure high purity and consistency .
化学反応の分析
Types of Reactions
LOX-IN-3 (dihydrochloride monohydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups
Common Reagents and Conditions
Common reagents used in the reactions involving LOX-IN-3 (dihydrochloride monohydrate) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of LOX-IN-3 (dihydrochloride monohydrate) depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography .
科学的研究の応用
LOX-IN-3 (dihydrochloride monohydrate) has a wide range of scientific research applications, including:
Fibrosis Research: The compound is used to study the mechanisms of fibrosis and to develop potential therapeutic interventions for fibrotic diseases
Cancer Research: LOX-IN-3 (dihydrochloride monohydrate) is utilized in cancer research to investigate its effects on tumor growth and metastasis
Angiogenesis Research: The compound is employed in studies related to angiogenesis, the process of new blood vessel formation, which is critical in both normal physiology and disease states
Other Applications: LOX-IN-3 (dihydrochloride monohydrate) is also used in research related to tissue engineering, wound healing, and cardiovascular diseases
作用機序
LOX-IN-3 (dihydrochloride monohydrate) exerts its effects by inhibiting the activity of lysyl oxidase, an enzyme responsible for the crosslinking of collagen and elastin. By inhibiting lysyl oxidase, the compound disrupts the structural integrity of connective tissues, which can be beneficial in conditions such as fibrosis and cancer . The molecular targets and pathways involved include the inhibition of lysyl oxidase-like proteins (LOXL1 and LOXL2), which are implicated in various pathological processes .
類似化合物との比較
Similar Compounds
BAPN (β-aminopropionitrile): Another lysyl oxidase inhibitor used in research related to fibrosis and cancer.
PXS-5153A: A selective inhibitor of lysyl oxidase-like 2 (LOXL2) used in fibrosis research.
Uniqueness
LOX-IN-3 (dihydrochloride monohydrate) is unique due to its high specificity and oral activity, making it a valuable tool in preclinical research. Its ability to inhibit multiple isoforms of lysyl oxidase (LOXL1 and LOXL2) distinguishes it from other inhibitors that may target only a single isoform .
特性
分子式 |
C13H17Cl2FN2O3S |
|---|---|
分子量 |
371.3 g/mol |
IUPAC名 |
(Z)-3-fluoro-4-quinolin-8-ylsulfonylbut-2-en-1-amine;hydrate;dihydrochloride |
InChI |
InChI=1S/C13H13FN2O2S.2ClH.H2O/c14-11(6-7-15)9-19(17,18)12-5-1-3-10-4-2-8-16-13(10)12;;;/h1-6,8H,7,9,15H2;2*1H;1H2/b11-6-;;; |
InChIキー |
QYKDBLBIYAHJJG-QGUCZYQJSA-N |
異性体SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)C/C(=C/CN)/F)N=CC=C2.O.Cl.Cl |
正規SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)CC(=CCN)F)N=CC=C2.O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


